molecular formula C15H21ClN2O2 B1435658 N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide CAS No. 1951444-95-3

N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide

Cat. No. B1435658
M. Wt: 296.79 g/mol
InChI Key: KJQLZSGRAMZAGA-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide, also known as NCPP, is a synthetic compound that is used in a variety of scientific research applications. It is a relatively new compound and has been found to be a useful tool in the fields of biochemistry and physiology.

Scientific Research Applications

1. Hydrolysis Methodology

A study by Bavetsias, Henderson, and McDonald (2004) introduced a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This process successfully hydrolyzed the pivalamido group of derivatives like 2-pivilamido-3H-pyrimidin-4-ones, leading to the formation of corresponding amines. This method could be relevant for manipulating compounds related to N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide (Bavetsias, Henderson, & McDonald, 2004).

2. Molecular Structure Analysis

Atalay et al. (2016) examined a compound containing pivalamide, which demonstrated a non-planar molecular structure stabilized by intramolecular N—H⋯N hydrogen bonds. This study offers insights into the molecular behavior and potential structural applications of similar compounds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

3. Lithiation Control

Smith et al. (2013) researched lithiation of compounds including N-(pyridin-3-ylmethyl)pivalamide. Their findings on regioselective lithiation could be significant for the synthesis and modification of N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

4. Antibacterial Properties

Al-Romaizan (2019) studied the nucleophilic behavior of pivalamides in reactions with active electrophilic compounds. This research is crucial for understanding the antibacterial potential of related compounds, which could include derivatives of N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide (Al-Romaizan, 2019).

properties

IUPAC Name

N-[2-chloro-4-(2,2-dimethylpropanoyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-14(2,3)11(19)9-7-8-17-12(16)10(9)18-13(20)15(4,5)6/h7-8H,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQLZSGRAMZAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C(=NC=C1)Cl)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide
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N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide
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N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide
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N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide
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N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide
Reactant of Route 6
N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide

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